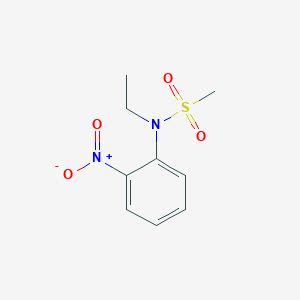

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

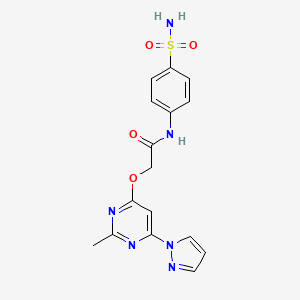

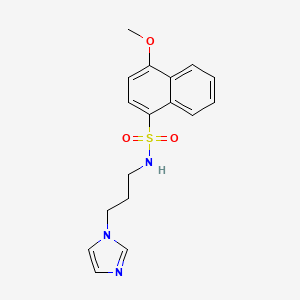

“N-Ethyl-N-(2-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C9H12N2O4S . It has a molecular weight of 244.27 .

Molecular Structure Analysis

The molecular structure of “N-Ethyl-N-(2-nitrophenyl)methanesulfonamide” is represented by the formula C9H12N2O4S . This indicates that it contains nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom .Scientific Research Applications

Fragmentation Patterns and Rearrangement Reactions

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide and related compounds undergo interesting fragmentation patterns upon electron ionization, as observed in studies like those by Danikiewicz (1997). These compounds, particularly their molecular ions, show rearrangement reactions leading to the loss of certain molecular fragments and the formation of radical cations, demonstrating complex chemical behavior under specific conditions (Danikiewicz, 1997).

Structural and Spectroscopic Analysis

In research conducted by Binkowska et al. (2001), the structural and spectroscopic properties of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide derivatives were studied. They found that proton transfer from certain C-H acids to other compounds resulted in the formation of ion pairs, which could be analyzed using techniques like FT-IR and 1H NMR. These findings contribute to a deeper understanding of the molecular structure and behavior of these compounds (Binkowska et al., 2001).

Analysis of Electrophysiological Properties

Álvarez-Lueje et al. (1997) explored the electrophysiological properties of compounds similar to N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, like nimesulide. They discovered that these compounds exhibit both cathodic and anodic responses under different pH conditions, revealing significant insights into their electrochemical behavior. This research is particularly relevant for understanding the pharmacological and therapeutic potentials of these compounds (Álvarez-Lueje et al., 1997).

Dimerization and Aromatic Interactions

Helttunen et al. (2013) focused on the crystal structure and dimerization energy of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide derivatives. They combined crystal structure analysis and density functional theory (DFT) calculations to study the interplay of hydrogen bonds, dipole-dipole interactions, and aromatic interactions in these compounds. Their findings provide significant insights into the molecular interactions and stability of these compounds (Helttunen et al., 2013).

Safety and Hazards

properties

IUPAC Name |

N-ethyl-N-(2-nitrophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-3-10(16(2,14)15)8-6-4-5-7-9(8)11(12)13/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUPMKLBKNFBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)

![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)

![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2952848.png)